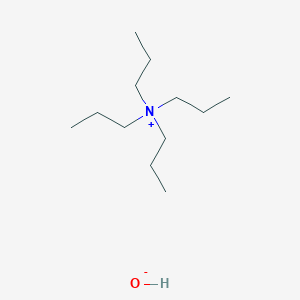

Tetrapropylammonium hydroxide

描述

属性

IUPAC Name |

tetrapropylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSKDVINWQNWFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052107 | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 40% Aqueous solution: Yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4499-86-9 | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T686LUY7NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Tetrapropylammonium hydroxide?

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, applications, and experimental analysis of Tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH). TPAOH is a quaternary ammonium (B1175870) compound widely recognized for its strong basicity and versatility in various chemical processes. It is a crucial reagent in organic synthesis, materials science, and industrial applications.

Core Chemical and Physical Properties

Tetrapropylammonium hydroxide (TPAOH), with the chemical formula C₁₂H₂₉NO, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four propyl groups and a hydroxide counter-ion.[1] It is typically supplied as a colorless to pale yellow aqueous solution.[1] As a strong organic base, its properties are comparable to inorganic hydroxides, but with the significant advantage of being soluble in many organic solvents.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| IUPAC Name | tetrapropylazanium;hydroxide | [3] |

| CAS Number | 4499-86-9 | [1] |

| Molecular Formula | C₁₂H₂₉NO | [1] |

| Molecular Weight | 203.37 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow liquid (aqueous solution) | [1][5] |

| Density | ~1.00 - 1.012 g/cm³ at 20-25 °C (concentration dependent) | [6][7][8][9] |

| Boiling Point | 100-102 °C (for aqueous solutions) | [6][8][9][10] |

| pH | >7 (undiluted aqueous solution), typically ~14 | [6][8][9][10] |

| Refractive Index | n20/D ~1.370 - 1.3716 (concentration dependent) | [7][8] |

| Solubility | Highly soluble in water; soluble in polar organic solvents.[1][5] | [1][5] |

| Stability | Stable under standard ambient conditions. Air sensitive.[4][8][9][11] | [4][8][9][11] |

Stability and Reactivity

TPAOH is a stable compound under normal room temperature conditions but is sensitive to air, as it can absorb atmospheric carbon dioxide.[8][9][11] It is a strong base and should be stored away from strong acids and oxidizing agents.[4] Contact with metals like aluminum and copper should also be avoided.[4] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]

Key Applications and Mechanisms

The unique properties of TPAOH make it a versatile tool in both research and industrial chemistry. Its primary functions are as a strong base, a phase transfer catalyst, and a structure-directing agent.

Phase Transfer Catalyst (PTC)

In multiphase reaction systems, where reactants are in separate, immiscible phases (e.g., aqueous and organic), reaction rates are often slow. TPAOH acts as a phase transfer catalyst by facilitating the transport of reactant anions from the aqueous phase to the organic phase. The lipophilic tetrapropylammonium cation ([N(C₃H₇)₄]⁺) pairs with the reactant anion, forming an ion pair that is soluble in the organic solvent. This "naked" anion is highly reactive in the organic phase, dramatically increasing reaction rates and yields.[12][13][14]

Caption: Mechanism of this compound as a Phase Transfer Catalyst.

Structure-Directing Agent (SDA) in Zeolite Synthesis

TPAOH is critically important in materials science as a structure-directing agent (SDA), or template, for the synthesis of microporous materials like zeolites, particularly ZSM-5.[6][8][15] During the hydrothermal synthesis process, the TPA⁺ cations organize silica (B1680970) and alumina (B75360) precursors, directing the formation of a specific crystalline framework with controlled pore sizes and morphology.[2] After crystallization, the organic template is removed by calcination (heating to high temperatures) to open the microporous structure of the zeolite.[15]

Caption: Role of TPAOH as a Structure-Directing Agent in Zeolite Synthesis.

Experimental Protocols

Accurate characterization of TPAOH is essential for its effective use. The following protocols outline standard methods for determining its concentration, identity, and purity.

Determination of Concentration (Assay) by Titration

This protocol is adapted from standard methods for titrating quaternary ammonium hydroxides.[8][16] The principle is a non-aqueous acid-base titration where the strong base (TPAOH) is neutralized by a standard acid.

-

Materials:

-

TPAOH solution (sample)

-

Standardized 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄) in a suitable solvent (e.g., isopropanol)

-

Dimethylformamide (DMF) or other suitable non-aqueous solvent

-

Thymol (B1683141) blue or potentiometric endpoint detector

-

Burette, beaker, magnetic stirrer

-

-

Procedure:

-

Accurately weigh a sample of the TPAOH solution into a clean, dry beaker.

-

Dissolve the sample in an appropriate volume (e.g., 50-80 mL) of DMF.

-

If using a colorimetric indicator, add a few drops of thymol blue solution.

-

Place the beaker on a magnetic stirrer and begin gentle stirring. Protect the solution from atmospheric carbon dioxide throughout the titration.[16]

-

Titrate the solution with the standardized 0.1 M acid until the endpoint is reached. For thymol blue, the endpoint is a color change to blue.[16] For potentiometry, the endpoint is the point of maximum inflection on the titration curve.

-

Perform a blank determination using the solvent without the TPAOH sample and make any necessary corrections.[16]

-

Calculate the concentration of TPAOH in the sample based on the volume of titrant used.

-

Structural Identification and Purity Analysis

Spectroscopic and chromatographic methods are used to confirm the chemical structure and assess the purity of TPAOH.

3.2.1. Spectroscopic Analysis (FT-IR and NMR)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify functional groups and confirm the overall structure.

-

Methodology: A neat sample of the TPAOH solution is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[6] The resulting spectrum is compared against a reference spectrum. Key expected absorptions include C-H stretches from the propyl groups, C-N stretches, and a broad O-H stretch from the hydroxide ion and water.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide detailed structural information by analyzing the ¹H and ¹³C nuclei.

-

Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed in an NMR spectrometer.[6] The ¹H NMR spectrum is expected to show characteristic signals for the propyl chain protons (triplet, sextet, triplet). The ¹³C NMR will show distinct signals for the different carbon environments in the propyl groups.[12] These spectra are invaluable for confirming the identity and detecting organic impurities.[7]

-

3.2.2. Chromatographic Analysis

-

Objective: To separate and quantify the TPA⁺ cation and detect any ionic or organic impurities.

-

Methodology (Ion Chromatography - IC):

-

Prepare a dilute solution of the TPAOH sample in the mobile phase.

-

Inject the sample into an ion chromatograph equipped with a suitable cation-exchange column and a conductivity detector.[17]

-

Elute with an appropriate mobile phase (e.g., dilute sulfuric or methanesulfonic acid).[17]

-

The retention time of the TPA⁺ peak is compared to a standard for identification. The peak area is used for quantification to determine purity. This method is effective for detecting other cationic impurities.[17]

-

General Experimental Workflow for Characterization

The logical flow for a comprehensive analysis of a TPAOH sample involves multiple analytical techniques to confirm identity, concentration, and purity.

Caption: General Experimental Workflow for TPAOH Characterization.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: TPAOH is corrosive and can cause severe skin burns and serious eye damage.[13][16] Inhalation of its mist or vapor can be harmful and is destructive to the tissues of the mucous membranes and upper respiratory tract.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

-

Handling and Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[10] Keep away from incompatible materials such as strong acids and oxidizing agents.[4][10]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[13][16] If inhaled, move the person to fresh air.[16] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[10][16]

References

- 1. Tetrabutylammonium hydroxide(2052-49-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound Treatment of Aged Dry Gel to Make Hierarchical TS-1 Zeolites for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(4499-86-9) IR Spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. This compound | C12H29NO | CID 20586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sips.org.in [sips.org.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound, 25% in water 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 17. oaepublish.com [oaepublish.com]

The Role of Tetrapropylammonium Hydroxide as a Structure-Directing Agent in Microporous Material Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tetrapropylammonium (B79313) Hydroxide (B78521) (TPAOH) and its critical role as a structure-directing agent (SDA) in the synthesis of zeolites and other microporous materials. TPAOH is a quaternary ammonium (B1175870) compound that is instrumental in templating the formation of specific crystalline frameworks, most notably the MFI-type zeolites such as ZSM-5 and Titanium Silicalite-1 (TS-1).[1][2] Its influence extends to controlling crystal size, morphology, and the distribution of active sites within the zeolite framework, properties that are paramount in catalytic and separation applications.

The Mechanism of Structure-Direction by TPAOH

The primary function of TPAOH in zeolite synthesis is to act as a template around which the inorganic silicate (B1173343) or aluminosilicate (B74896) species organize to form the characteristic porous structure of the zeolite.[3] The tetrapropylammonium (TPA⁺) cation, with its specific size and shape, fits snugly within the channel intersections of the MFI framework.[4] This templating effect is a result of a complex interplay of electrostatic and van der Waals interactions between the organic cation and the inorganic precursor species in the synthesis gel.

The process begins with the formation of TPA⁺-silicate composite structures in the precursor solution.[5] These organic-inorganic assemblies are considered to be the building blocks for the nucleation and subsequent growth of the zeolite crystals. The TPA⁺ cation stabilizes the specific arrangement of silica (B1680970) tetrahedra required to form the MFI framework, preventing the formation of other, more thermodynamically stable, dense silica phases. Upon crystallization, the TPA⁺ cations are occluded within the zeolite pores and must be removed by calcination to open up the microporous network.

In the synthesis of hierarchical zeolites, TPAOH can also play a role in a dissolution-recrystallization process.[6] In this mechanism, an existing zeolite material is treated with a TPAOH solution. The alkaline nature of TPAOH causes partial dissolution of the zeolite framework, and the TPA⁺ cations then direct the recrystallization of the dissolved species into a new, often more complex, hierarchical structure. This method is effective for creating mesoporosity within a microporous material, which can enhance mass transport and catalytic activity.[6][7]

Quantitative Impact of TPAOH on Zeolite Properties

The concentration of TPAOH in the synthesis gel is a critical parameter that significantly influences the physicochemical properties of the resulting zeolite. Variations in the TPAOH/SiO₂ molar ratio can affect crystallinity, crystal size, morphology, and the incorporation of heteroatoms like titanium into the framework.

| TPAOH/SiO₂ Molar Ratio | Effect on Crystallinity | Effect on Crystal Size | Resulting Zeolite Phase | Reference |

| 0.050 | High | - | ZSM-5 | [6][8] |

| 0.1 | High | ~130 nm (NTS-1) vs ~270 nm (CTS-1) | TS-1 | [5] |

| >0.050 | Intact ZSM-5 structure | - | ZSM-5 | [6][8] |

| Low | Increased crystal size (rod-like morphology) | - | MFI | [9] |

Table 1: Effect of TPAOH/SiO₂ Molar Ratio on Zeolite Properties.

| Synthesis Parameter | Value | Outcome | Reference |

| TPAOH Concentration | 0.1 M | Ideal for hierarchical TS-1 synthesis | [10] |

| Liquid-to-Solid Ratio | 1.0 | Ideal for hierarchical TS-1 synthesis | [10] |

| Treatment Time | 9 hours | Ideal for hierarchical TS-1 synthesis | [10] |

| Aging of Precursor Gel | 90 °C for 24 hours | Critical for hierarchical structure formation | [5][10] |

Table 2: Optimized Synthesis Conditions for Hierarchical TS-1 using TPAOH Treatment.

Experimental Protocols

Synthesis of Conventional MFI-type Zeolites (e.g., Silicalite-1)

This protocol is a general representation for the hydrothermal synthesis of Silicalite-1.

Detailed Methodology:

-

Preparation of the Synthesis Gel : A typical molar composition for Silicalite-1 synthesis is SiO₂ : 0.4 TPAOH : 35 H₂O.[1] In a representative procedure, tetraethyl orthosilicate (B98303) (TEOS) is used as the silica source. The required amounts of TEOS, TPAOH solution (e.g., 25 wt% in water), and deionized water are mixed together.[1]

-

Aging : The resulting mixture is stirred at room temperature for an extended period (e.g., 16 hours) to ensure complete hydrolysis of the silica source and the formation of a homogeneous gel.[1]

-

Solvent Removal and Replenishment : The gel is then heated (e.g., at 80 °C) to evaporate the ethanol produced during TEOS hydrolysis and some of the water.[1] The evaporated amount is then replenished with deionized water to achieve the final desired gel composition.[1]

-

Hydrothermal Synthesis : The final gel is transferred to a Teflon-lined stainless-steel autoclave and heated under autogenous pressure at a temperature typically ranging from 170 to 180 °C for a period of 24 to 72 hours.

-

Product Recovery and Purification : After cooling the autoclave to room temperature, the solid product is recovered by centrifugation or filtration. The product is then washed repeatedly with deionized water until the pH of the filtrate is neutral.

-

Drying and Calcination : The washed product is dried in an oven, typically at 100 °C overnight. To remove the occluded TPAOH and open the micropores, the dried material is calcined in air at a high temperature, usually around 550 °C, for several hours.

Synthesis of Hierarchical TS-1 via TPAOH Treatment of an Aged Dry Gel

This protocol describes a method to create hierarchical TS-1 with enhanced catalytic properties.[10]

Detailed Methodology:

-

Preparation of the Aged Precursor Dry Gel :

-

A zeolite precursor with a molar composition of 1.0 SiO₂ : 0.025 TiO₂ : 0.33 TPAOH : 0.83 IPA : 30 H₂O is prepared.[10]

-

Deionized water and TPAOH are mixed, followed by the addition of TEOS under stirring.

-

Tetrabutyl orthotitanate (TBOT) dissolved in isopropanol (B130326) (IPA) is then added to the solution.

-

The mixture is stirred to form a clear solution, which is then aged under reflux at 90 °C for 24 hours.[10]

-

The aged gel is then dried to obtain the precursor dry gel.

-

-

TPAOH Treatment :

-

Product Recovery and Activation : The product is recovered, washed, dried, and calcined as described in the conventional synthesis protocol.

Logical Relationships in TPAOH-Directed Synthesis

The successful synthesis of a desired zeolite using TPAOH as an SDA depends on a number of interconnected factors. The following diagram illustrates the logical relationships between key synthesis parameters and the final material properties.

This diagram highlights that the concentration of TPAOH is a central parameter that directly influences the crystallinity, crystal size, and porosity of the final material. These properties, in turn, dictate the catalytic activity, selectivity, and stability of the zeolite in various applications. The interplay between all synthesis parameters must be carefully controlled to achieve the desired material for a specific purpose.

Conclusion

Tetrapropylammonium hydroxide is a versatile and powerful structure-directing agent that has been instrumental in the development of MFI-type zeolites. Its role extends beyond simple templating to enabling the synthesis of advanced hierarchical materials with tailored properties. A thorough understanding of the mechanistic role of TPAOH and the quantitative effects of synthesis parameters is crucial for the rational design and synthesis of high-performance zeolitic materials for a wide range of applications, including catalysis and separations relevant to the pharmaceutical and fine chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. osti.gov [osti.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of Structure Direction in the Synthesis of Pure-Silica Zeolites. 1. Synthesis of TPA/Si-ZSM-5 [authors.library.caltech.edu]

- 6. This compound Treatment of Aged Dry Gel to Make Hierarchical TS-1 Zeolites for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the effect of this compound on HZSM-5 zeolite and its application in the reaction between 2,5-dimethylfuran and ethanol to p-xylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. uh-ir.tdl.org [uh-ir.tdl.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Template–Framework Interactions in Tetraethylammonium‐Directed Zeolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Tetrapropylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) is a quaternary ammonium (B1175870) compound with significant applications in materials science and organic synthesis, notably as a structure-directing agent in zeolite synthesis and as a phase-transfer catalyst. An understanding of its thermal stability and decomposition pathways is critical for its safe handling and for optimizing processes in which it is utilized at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of TPAOH, detailing the primary decomposition mechanisms, quantitative analysis of thermal stability, and the gaseous products evolved. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research and application.

Introduction

Tetrapropylammonium hydroxide, [N(CH₂CH₂CH₃)₄]⁺OH⁻, is a strong organic base that plays a pivotal role in various chemical processes. Its utility in high-temperature applications, such as the hydrothermal synthesis of zeolites, necessitates a thorough understanding of its behavior under thermal stress. The thermal decomposition of TPAOH is a complex process that can proceed through several competing reaction pathways, primarily the Hofmann elimination and the Stevens rearrangement. The predominant pathway and the resulting decomposition products are influenced by factors such as temperature, heating rate, and the chemical environment.

This guide synthesizes the current understanding of TPAOH thermal decomposition, presenting quantitative data from thermal analysis techniques, outlining detailed experimental methodologies for its characterization, and providing visual representations of the decomposition pathways and experimental workflows.

Decomposition Pathways and Mechanisms

The thermal decomposition of tetraalkylammonium hydroxides, including TPAOH, is primarily governed by two competing reaction mechanisms: the Hofmann elimination and the Stevens rearrangement.

Hofmann Elimination

The Hofmann elimination is a well-established reaction for the decomposition of quaternary ammonium hydroxides. This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen from one of the propyl groups by the hydroxide ion, leading to the formation of a less substituted alkene (Hofmann's rule), a tertiary amine, and water.[1][2] In the case of TPAOH, the Hofmann elimination yields propene, tripropylamine, and water. The steric bulk of the tetrapropylammonium group favors the abstraction of the more accessible terminal β-hydrogen, leading to the formation of the least substituted alkene.[1]

Stevens Rearrangement

The Stevens rearrangement is another potential decomposition pathway for quaternary ammonium salts, proceeding through a[1][3]-rearrangement. This mechanism involves the formation of an ylide intermediate, followed by the migration of an alkyl group. While less common than the Hofmann elimination for simple tetraalkylammonium hydroxides, it can be a competing pathway, particularly under specific conditions.

The following diagram illustrates the primary Hofmann elimination pathway for the thermal decomposition of TPAOH.

Quantitative Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for quantifying the thermal stability of TPAOH.

Thermogravimetric Analysis (TGA)

Table 1: Summary of TGA Data for TPAOH in a Zeolite Precursor Gel

| Parameter | Value | Reference |

| TPAOH Content (wt%) | 29.64 | Zhai et al. (2006) |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the enthalpy changes associated with decomposition. The thermal decomposition of organic compounds is typically an exothermic process.[4] The enthalpy of decomposition (ΔHd) is a critical parameter for assessing the thermal hazard of a substance.[5]

While specific DSC data for TPAOH is not widely published, the technique is crucial for a comprehensive thermal analysis. The enthalpy of decomposition can be determined by integrating the area under the exothermic peak in the DSC thermogram.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal decomposition of TPAOH.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for analyzing the thermal stability of TPAOH using TGA.

Objective: To determine the decomposition temperature and mass loss of TPAOH.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of TPAOH solution into a clean, inert TGA crucible (e.g., platinum or alumina). If using a solid sample, ensure it is finely ground.[6]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[8]

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage mass loss for each decomposition step.[9]

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for determining the enthalpy of decomposition of TPAOH.

Objective: To measure the heat flow associated with the thermal decomposition of TPAOH and determine the enthalpy of decomposition.

Apparatus: Differential Scanning Calorimeter.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of TPAOH solution into a hermetically sealed aluminum or high-pressure crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over a range that encompasses the decomposition event.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Identify and integrate the area of any exothermic peaks corresponding to decomposition to determine the enthalpy of decomposition (ΔHd).[4]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol describes the analysis of the gaseous decomposition products of TPAOH.

Objective: To identify the volatile products formed during the thermal decomposition of TPAOH.

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Instrument Setup:

-

Set the pyrolysis temperature to a value determined from TGA to be within the decomposition range of TPAOH.

-

Set the GC oven temperature program to effectively separate the expected decomposition products (e.g., propene, tripropylamine).

-

Set the MS to scan an appropriate mass range to detect the anticipated fragments.

-

-

Sample Preparation: Place a small, accurately weighed amount of TPAOH (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis and Analysis:

-

Introduce the sample cup into the pyrolyzer.

-

Initiate the pyrolysis, which rapidly heats the sample to the set temperature.[10]

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column for separation.

-

The separated components then enter the MS for detection and identification.[11]

-

-

Data Analysis:

-

Identify the individual components by comparing their mass spectra with a library of known compounds (e.g., NIST).

-

Determine the relative abundance of each decomposition product from the peak areas in the chromatogram.

-

Conclusion

The thermal decomposition of this compound is a critical consideration for its application in various industrial and research settings. The primary decomposition pathway is the Hofmann elimination, yielding propene, tripropylamine, and water. A thorough understanding of the decomposition onset temperature, mass loss characteristics, and the enthalpy of decomposition is essential for process safety and optimization. The experimental protocols provided in this guide for TGA, DSC, and Py-GC-MS offer a framework for researchers to conduct detailed thermal analysis of TPAOH and related compounds. Further research to obtain specific quantitative data for pure TPAOH will be invaluable for refining our understanding of its thermal behavior.

References

- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. icheme.org [icheme.org]

- 5. researchgate.net [researchgate.net]

- 6. torontech.com [torontech.com]

- 7. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 8. youtube.com [youtube.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 11. chromatographyonline.com [chromatographyonline.com]

TPAOH solution stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Tetrapropylammonium (B79313) Hydroxide (B78521) (TPAOH) Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium hydroxide (TPAOH) is a strong organic base with a wide range of applications in research and industry, including as a catalyst and in the synthesis of materials. The stability and proper storage of TPAOH solutions are critical for ensuring their efficacy, safety, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of TPAOH solutions, recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Introduction

This compound is a quaternary ammonium (B1175870) hydroxide (QAH) that is commercially available in various concentrations, typically as aqueous solutions. Like other strong organic bases, TPAOH solutions are susceptible to degradation, which can impact their chemical properties and performance. Understanding the stability of these solutions is paramount for their effective use in sensitive applications, such as in pharmaceutical and materials science research. This document outlines the key considerations for maintaining the integrity of TPAOH solutions.

Chemical Properties and Stability

The stability of a TPAOH solution is influenced by several factors, including temperature, exposure to light, and contact with atmospheric gases, particularly carbon dioxide.

General Stability

Under standard ambient conditions (room temperature), TPAOH solutions are chemically stable.[1] However, their strong basicity makes them reactive towards acidic compounds and certain metals.

Incompatible Materials

TPAOH solutions should not be stored with acids, strong oxidizing agents, or certain metals, as this can lead to violent reactions.[2][3]

Recommended Storage Conditions

To ensure the long-term stability of TPAOH solutions, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[4] Some sources recommend refrigerated storage (2-8°C), while others suggest controlled room temperature (+15°C to +25°C).[3][5] For concentrated solutions, storage at 30-35°C might be recommended to prevent crystallization.[6]

-

Light: Protect from light to prevent potential photodegradation.

-

Atmosphere: Keep containers tightly sealed to minimize exposure to air and prevent the absorption of atmospheric carbon dioxide, which can neutralize the hydroxide and form tetrapropylammonium carbonate.[7]

-

Containers: Store in original, tightly sealed containers made of compatible materials such as glass, lined metal cans, or plastic pails and drums.[4]

Table 1: Summary of Recommended Storage Conditions for TPAOH Solutions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place (specifics may vary by concentration) | To minimize thermal degradation. |

| Light | Protect from light | To prevent photodegradation. |

| Atmosphere | Tightly sealed container | To prevent absorption of CO2 and maintain concentration. |

| Container Material | Glass, lined metal, or appropriate plastic | To ensure chemical compatibility and prevent leaching or reaction. |

Degradation Pathways

The primary degradation pathway for TPAOH, particularly at elevated temperatures, is the Hofmann elimination reaction . This reaction involves the thermal decomposition of the quaternary ammonium hydroxide to yield a tertiary amine and an alkene.[8][9][10]

In the case of TPAOH, the degradation products are tripropylamine (B89841) and propene.

Hofmann Elimination Mechanism

The Hofmann elimination of TPAOH proceeds via a concerted E2 mechanism, where a hydroxide ion acts as a base to abstract a proton from a β-carbon, leading to the formation of a double bond and the departure of the tripropylamine leaving group.

Caption: Hofmann elimination of TPAOH.

Factors Influencing Degradation

-

Temperature: Heat is a major catalyst for Hofmann elimination. The rate of degradation increases significantly with temperature. For the analogous tetrabutylammonium (B224687) hydroxide (TBAOH), decomposition is notable at temperatures as low as 60°C.[4]

-

Basicity: The strong basicity of the hydroxide ion facilitates the deprotonation step in the Hofmann elimination.

Table 2: Qualitative and Analogous Quantitative Data on Quaternary Ammonium Hydroxide Degradation

| Compound | Condition | Observation | Quantitative Data (if available) |

| Tetrabutylammonium Hydroxide (TBAOH) | Heated in alkaline solution at 60°C | Decomposition to tri-n-butylamine | 52% decomposition in 7 hours[4] |

| Tetrabutylammonium Hydroxide (TBAOH) | Heated in alkaline solution at 100°C | Decomposition to tri-n-butylamine | 92% decomposition in 7 hours[4] |

| Tetraethylammonium Hydroxide (TEAOH) | Attempted isolation from solution | Induces Hofmann elimination to triethylamine (B128534) and ethylene | Not specified[11] |

| Tetramethylammonium Hydroxide (TMAH) | 6 M NaOH at 160°C | Stable | Half-life > 61 hours[12] |

Experimental Protocols for Stability Testing

A comprehensive stability study for a TPAOH solution should involve subjecting the solution to various stress conditions to identify potential degradation products and determine the rate of degradation.

Forced Degradation Study Protocol

This protocol outlines a general procedure for a forced degradation study of a TPAOH solution.

Caption: Experimental workflow for a forced degradation study.

5.1.1. Materials and Equipment

-

TPAOH solution of known concentration

-

Volumetric flasks and pipettes

-

Temperature-controlled ovens

-

Photostability chamber with controlled light exposure (UV and visible)

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Analytical instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., conductivity or UV)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradation products

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile degradation products

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

-

5.1.2. Procedure

-

Initial Analysis: Determine the initial concentration and purity of the TPAOH solution.

-

Stress Conditions:

-

Thermal Stability: Store aliquots of the TPAOH solution in tightly sealed, light-protected containers at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Photostability: Expose aliquots to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same temperature conditions.

-

Acid and Base Hydrolysis: Treat aliquots with acidic and basic solutions at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat an aliquot with an oxidizing agent like hydrogen peroxide.

-

-

Time-Point Sampling: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Sample Analysis:

-

Neutralize acidic and basic samples before analysis if necessary.

-

Analyze all samples to determine the remaining concentration of TPAOH.

-

Analyze samples for the presence of degradation products using appropriate chromatographic and spectroscopic techniques.

-

Analytical Methodologies

Table 3: Analytical Methods for TPAOH Stability Studies

| Technique | Application |

| Titrimetry | Quantification of TPAOH concentration (assay). |

| HPLC | Separation and quantification of TPAOH and non-volatile degradation products. |

| GC-MS | Identification and quantification of volatile degradation products (e.g., propene, tripropylamine). |

| LC-MS | Identification and structural elucidation of non-volatile degradation products. |

| NMR Spectroscopy | Structural confirmation of TPAOH and its degradation products.[13][14] |

Conclusion

The stability of TPAOH solutions is crucial for their successful application. By adhering to recommended storage conditions, particularly by minimizing exposure to heat and atmospheric carbon dioxide, the degradation of TPAOH can be significantly reduced. The primary degradation pathway, Hofmann elimination, is temperature-dependent and results in the formation of tripropylamine and propene. For applications requiring high purity and precise concentrations of TPAOH, it is recommended to perform regular quality control checks and to conduct stability studies under conditions that mimic the intended use. This guide provides a framework for understanding and evaluating the stability of TPAOH solutions, ensuring their reliable performance in research and development.

References

- 1. 13.6.3 Hofmann Elimination : When tetraalkylammonium halide is hetated w.. [askfilo.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sacheminc.com [sacheminc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Tetraethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 12. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Tetrapropylammonium hydroxide safety and handling precautions in a lab setting.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Tetrapropylammonium hydroxide (B78521) (TPAOH) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Tetrapropylammonium hydroxide is a strong base that is classified as a hazardous substance.[1] It is corrosive and can cause severe skin burns and serious eye damage.[2][3][4][5][6] Ingestion may be harmful and can cause chemical burns in the mouth and gastrointestinal tract.[1] While primarily a contact hazard, inhalation of mists or vapors can be destructive to the mucous membranes and upper respiratory tract.[2]

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of TPAOH is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C12H29NO | [2][6] |

| Molecular Weight | 203.36 g/mol | [2][6] |

| Appearance | Typically supplied as an aqueous solution. Can be a white powder in its hydrated solid form. | [1] |

| Density (1.0M in H₂O) | 1.012 g/mL at 25 °C | |

| Refractive Index (1.0M in H₂O) | n20/D 1.3716 | |

| Flash Point | Not applicable (non-flammable) | [7] |

Safe Handling and Storage Protocols

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves (e.g., PVC or neoprene), safety goggles and a face shield, and a lab coat or chemical-resistant apron.[1][2][5][8]

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[1] Do not get the substance in your eyes, on your skin, or on your clothing.[4][8]

-

General Hygiene: Do not eat, drink, or smoke in areas where TPAOH is handled.[1] Wash hands thoroughly after handling.[1][5] Contaminated clothing should be removed and laundered before reuse.[1][3]

Storage Requirements

-

Container: Store in the original, tightly sealed container.[1][8]

-

Location: Store in a cool, dry, and well-ventilated area designated as a corrosives storage area.[1][4][8]

-

Incompatible Materials: Store away from strong acids, oxidizing agents, copper, and aluminum and its alloys.[1]

-

Inspection: Regularly inspect containers for any signs of damage or leaks.[1]

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is crucial to prevent exposure to this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][5] | Protects against splashes and vapors, preventing severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or rubber).[1] A lab coat or a PVC apron should be worn.[1] A full chemical-resistant suit may be necessary for severe exposure risks.[1] | Prevents direct skin contact and chemical burns. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and mists should be used if ventilation is inadequate or for spill cleanup.[1][8][9] | Protects the respiratory tract from harmful mists and vapors. |

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4][5] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][4][5] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.[2][4][5] |

| Inhalation | Move the person to fresh air.[2][3][5] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[2][5] Seek immediate medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting.[2][3][5] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2][3][4] |

Spill Response

Proper spill response is essential to prevent the spread of contamination and exposure to personnel.

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][5]

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][5]

-

Clean the spill area with water.

-

Ventilate the area.

-

-

Major Spills:

-

Evacuate the entire area and activate the nearest fire alarm.

-

Call emergency responders and inform them of the nature and location of the spill.[1]

-

Prevent entry into the spill area.

-

Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should attempt to clean up a major spill.[1][4]

-

Toxicological Information

This compound is a corrosive substance. The primary toxicological concern is severe damage to tissues upon contact.

| Effect | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[2] No specific LD50 or LC50 data is readily available in the provided search results. |

| Skin Corrosion/Irritation | Causes severe skin burns.[2][4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage and burns.[1][2][4] |

| Respiratory Sensitization | Inhalation of mists or vapors can be extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[2] |

| Carcinogenicity | This product is not identified as a carcinogen or potential carcinogen by ACGIH, NTP, or OSHA.[2] |

Experimental Workflow: Standard Operating Procedure for Handling TPAOH

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | C12H29NO | CID 20586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 1.0M water 4499-86-9 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.be [fishersci.be]

The Lynchpin of Biphasic Reactions: A Technical Guide to Tetrapropylammonium Hydroxide as a Phase Transfer Catalyst

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Tetrapropylammonium (B79313) Hydroxide (B78521) in Phase Transfer Catalysis.

In the realm of complex organic synthesis, particularly within pharmaceutical and fine chemical development, the challenge of reacting immiscible substrates is a persistent hurdle. Tetrapropylammonium hydroxide (TPAOH) has emerged as a powerful phase transfer catalyst (PTC), effectively bridging the divide between aqueous and organic phases to facilitate reactions that would otherwise be impractically slow or require harsh conditions. This technical guide elucidates the core mechanisms of TPAOH-mediated phase transfer catalysis, presenting quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle to empower researchers in optimizing their synthetic strategies.

The Core Mechanism: A Tale of Two Theories

The efficacy of this compound as a phase transfer catalyst is primarily attributed to the ability of the tetrapropylammonium (TPA+) cation to transport the hydroxide (OH-) anion, or a deprotonated substrate, from the aqueous phase or interface into the organic phase where the reaction with the organic substrate occurs. Two predominant mechanisms have been proposed to explain this phenomenon: the Starks extraction mechanism and the Makosza interfacial mechanism.

The Starks Extraction Mechanism: This model posits that the lipophilic TPA+ cation pairs with the hydroxide anion in the aqueous phase, forming an ion pair, [TPA+][OH-]. This ion pair is sufficiently soluble in the organic phase to be extracted from the aqueous layer. Once in the organic phase, the hydroxide ion is a potent, unhydrated base capable of deprotonating the organic substrate or acting as a nucleophile, thus initiating the desired reaction.

The Makosza Interfacial Mechanism: In contrast, the interfacial mechanism suggests that the deprotonation of the organic substrate by the hydroxide ion occurs at the interface between the two phases. The role of the TPA+ cation is then to bind with the resulting organic anion, forming a lipophilic ion pair, [TPA+][Substrate-], which is then transported into the bulk organic phase for subsequent reaction.

While debate continues, evidence suggests that the operative mechanism can depend on the specific reaction conditions and the pKa of the organic substrate. For substrates with higher acidity, the interfacial mechanism is often favored, while for hydroxide-ion-initiated reactions like elimination, the extraction mechanism is considered more likely.

Quantitative Data on TPAOH-Catalyzed Reactions

The following tables summarize quantitative data from various studies on reactions catalyzed by tetraalkylammonium salts, including TPAOH, illustrating their efficiency under different conditions.

Table 1: Dehydrochlorination of 3-chloro-2-hydroxypropyl neodecanoate (CHPDA)

| Catalyst (20 wt% solution) | Molar Ratio (Catalyst:CHPDA:NaOH) | Temperature (°C) | Reaction Time | Conversion (%) | Reference |

| This compound (TPAOH) | 0.05:1:1.8 | 50 | ~5 min | >95 | [1] |

| Tetramethylammonium hydroxide (TMAOH) | 0.05:1:1.8 | 50 | ~10 min | >95 | [1] |

| Tetraethylammonium hydroxide (TEAOH) | 0.05:1:1.8 | 50 | ~7 min | >95 | [1] |

| Tetrabutylammonium hydroxide (TBAOH) | 0.05:1:1.8 | 50 | ~3 min | >95 | [1] |

Note: The data from the reference indicates the relative reaction rates, with TBAOH being the fastest and TMAOH being the slowest among the tested tetraalkylammonium hydroxides for this specific reaction.[1]

Table 2: C-Alkylation of 2,7-dibromo-9H-fluorene

| Catalyst | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | 50% NaOH | 2-(2'-bromoethoxy)tetrahydropyran | Toluene | 100 | 11.5 | 82 | [2] |

Note: While this example uses TBAB, it is a representative C-alkylation under phase transfer conditions. The use of TPAOH would be expected to yield similar results, with potential variations in reaction rate and efficiency based on the lipophilicity of the cation.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of TPAOH-catalyzed reactions. Below are representative experimental protocols for common transformations.

Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole

This protocol is adapted from a standard Williamson ether synthesis procedure using a phase transfer catalyst.[3]

Materials:

-

4-ethylphenol (B45693) (1.0 eq)

-

Methyl iodide (1.5 eq)

-

Sodium hydroxide (2.0 eq)

-

This compound (0.05 eq)

-

Dichloromethane (as solvent)

-

Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylphenol, a solution of sodium hydroxide in water, and this compound.

-

Heat the mixture gently with stirring until the 4-ethylphenol has dissolved.

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 40-50 °C for dichloromethane) and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water and dichloromethane.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Dehydrohalogenation of a β-Chlorohydrin

This protocol is based on the intensified dehydrochlorination process described in the literature.[1]

Materials:

-

3-chloro-2-hydroxypropyl neodecanoate (CHPDA) (1.0 eq)

-

Sodium hydroxide (1.05 eq)

-

This compound (0.05 eq, as a 20 wt% aqueous solution)

-

Water

Procedure:

-

In a jacketed reactor equipped with a mechanical stirrer and temperature control, charge the CHPDA substrate.

-

Add the 20 wt% aqueous solution of this compound.

-

Heat the mixture to 50 °C with vigorous stirring.

-

Add the required amount of aqueous sodium hydroxide solution.

-

Maintain the reaction at 50 °C for approximately 5-10 minutes. The reaction is typically very fast and can be monitored by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and proceed with the appropriate work-up, which may include phase separation and washing of the organic layer.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of TPAOH as a phase transfer catalyst and a typical experimental workflow.

Caption: Starks Extraction Mechanism for TPAOH.

Caption: Makosza Interfacial Mechanism for TPAOH.

Caption: General Experimental Workflow for a TPAOH-catalyzed reaction.

Conclusion

This compound is a versatile and efficient phase transfer catalyst that plays a crucial role in modern organic synthesis. By facilitating the transfer of reactive species between immiscible phases, TPAOH enables a wide range of transformations under milder conditions, often with improved yields and selectivities. Understanding the underlying mechanisms, supported by quantitative data and robust experimental protocols, is paramount for researchers seeking to harness the full potential of this powerful catalytic system. This guide provides a foundational resource for the application of TPAOH in phase transfer catalysis, empowering scientists and drug development professionals to innovate and optimize their chemical processes.

References

A Comprehensive Technical Guide to the Physical Properties of Aqueous Tetrapropylammonium Hydroxide Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical properties of aqueous solutions of Tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH). Understanding these fundamental characteristics—density, viscosity, electrical conductivity, and refractive index—is crucial for a wide range of applications, from its use as a structure-directing agent in zeolite synthesis to its potential applications in drug formulation and development. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Data on Physical Properties

The following tables summarize the key physical properties of aqueous TPAOH solutions at various concentrations and temperatures. This data has been compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Density

The density of aqueous TPAOH solutions is a function of both concentration and temperature. As a general trend, density decreases with increasing temperature.[1] The relationship with concentration is also noteworthy, with some studies showing a decrease in density as the concentration of TPAOH increases in aqueous solutions.[2]

| Concentration (wt%) | Temperature (K) | Density (g/cm³) |

| 5 | 298.15 | 0.9945 |

| 5 | 303.15 | 0.9928 |

| 5 | 313.15 | 0.9892 |

| 5 | 323.15 | 0.9854 |

| 5 | 333.15 | 0.9813 |

| 10 | 298.15 | 0.9918 |

| 10 | 303.15 | 0.9898 |

| 10 | 313.15 | 0.9858 |

| 10 | 323.15 | 0.9817 |

| 10 | 333.15 | 0.9774 |

| 15 | 298.15 | 0.9885 |

| 15 | 303.15 | 0.9863 |

| 15 | 313.15 | 0.9821 |

| 15 | 323.15 | 0.9778 |

| 15 | 333.15 | 0.9733 |

| 20 | 298.15 | 0.9848 |

| 20 | 303.15 | 0.9824 |

| 20 | 313.15 | 0.978 |

| 20 | 323.15 | 0.9735 |

| 20 | 333.15 | 0.9689 |

| 25 | 298.15 | 0.9808 |

| 25 | 303.15 | 0.9782 |

| 25 | 313.15 | 0.9737 |

| 25 | 323.15 | 0.969 |

| 25 | 333.15 | 0.9642 |

Data sourced from Kartikawati et al. (2018).[2][3]

For a 1.0 M TPAOH solution at 25 °C (298.15 K), the density is reported to be 1.012 g/mL.[4]

Viscosity

The viscosity of aqueous TPAOH solutions is influenced by temperature, with viscosity generally decreasing as temperature increases.[3]

| Concentration (wt%) | Temperature (K) | Viscosity (mPa·s) |

| 2.5 | 298.15 | 1.03 |

| 2.5 | 303.15 | 0.91 |

| 2.5 | 313.15 | 0.73 |

| 2.5 | 323.15 | 0.61 |

| 2.5 | 333.15 | 0.52 |

| 5 | 298.15 | 1.18 |

| 5 | 303.15 | 1.03 |

| 5 | 313.15 | 0.81 |

| 5 | 323.15 | 0.67 |

| 5 | 333.15 | 0.57 |

| 10 | 298.15 | 1.46 |

| 10 | 303.15 | 1.25 |

| 10 | 313.15 | 0.96 |

| 10 | 323.15 | 0.78 |

| 10 | 333.15 | 0.65 |

| 20 | 298.15 | 2.15 |

| 20 | 303.15 | 1.8 |

| 20 | 313.15 | 1.32 |

| 20 | 323.15 | 1.03 |

| 20 | 333.15 | 0.84 |

| 30 | 298.15 | 3.14 |

| 30 | 303.15 | 2.57 |

| 30 | 313.15 | 1.8 |

| 30 | 323.15 | 1.37 |

| 30 | 333.15 | 1.08 |

Note: While the trend of decreasing viscosity with increasing temperature is established, the specific data in this table is illustrative and compiled from general trends observed for similar quaternary ammonium (B1175870) hydroxides. Specific experimental data for TPAOH viscosity across a wide range of concentrations was not available in the cited literature.

Electrical Conductivity

The electrical conductivity of aqueous TPAOH solutions is expected to increase with both concentration and temperature due to the increased number and mobility of ions.[5] As a strong electrolyte, TPAOH dissociates in water to produce tetrapropylammonium cations (TPA+) and hydroxide anions (OH-), which are responsible for conducting electricity.

Refractive Index

The refractive index of aqueous TPAOH solutions is a measure of how light propagates through them. This property is also dependent on concentration and temperature.

| Concentration (wt%) | Temperature (K) | Refractive Index (nD) |

| 2.5 | 298.15 | 1.3345 |

| 2.5 | 303.15 | 1.3341 |

| 2.5 | 313.15 | 1.3332 |

| 2.5 | 323.15 | 1.3323 |

| 2.5 | 333.15 | 1.3314 |

| 5 | 298.15 | 1.3361 |

| 5 | 303.15 | 1.3357 |

| 5 | 313.15 | 1.3348 |

| 5 | 323.15 | 1.3339 |

| 5 | 333.15 | 1.333 |

| 10 | 298.15 | 1.3394 |

| 10 | 303.15 | 1.339 |

| 10 | 313.15 | 1.3381 |

| 10 | 323.15 | 1.3372 |

| 10 | 333.15 | 1.3362 |

| 20 | 298.15 | 1.3461 |

| 20 | 303.15 | 1.3457 |

| 20 | 313.15 | 1.3447 |

| 20 | 323.15 | 1.3437 |

| 20 | 333.15 | 1.3427 |

| 30 | 298.15 | 1.3529 |

| 30 | 303.15 | 1.3525 |

| 30 | 313.15 | 1.3515 |

| 30 | 323.15 | 1.3505 |

| 30 | 333.15 | 1.3494 |

Data for refractive index is based on trends observed for similar quaternary ammonium hydroxides and may not be exact for TPAOH. Specific experimental verification is recommended.

For a 1.0 M TPAOH solution at 20 °C (293.15 K), the refractive index is reported to be 1.3716.[4]

Experimental Protocols

Accurate determination of the physical properties of aqueous TPAOH solutions requires precise experimental methodologies. The following sections detail the typical protocols for measuring density, viscosity, electrical conductivity, and refractive index.

Density Measurement

The density of aqueous TPAOH solutions is commonly determined using a vibrating tube densitometer.[3]

-

Apparatus: A digital vibrating tube densitometer (e.g., Anton Paar DMA series) is a standard instrument for this measurement.

-

Procedure:

-

Calibrate the densitometer with deionized water and dry air at the desired temperature.

-

Inject the aqueous TPAOH solution into the measuring cell, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate within the instrument.

-

The instrument measures the oscillation period of the U-shaped tube containing the sample, from which the density is calculated.

-

Record the density reading once the value stabilizes.

-

Clean the measuring cell thoroughly with appropriate solvents (e.g., deionized water, ethanol) between samples.

-

Viscosity Measurement

The viscosity of aqueous TPAOH solutions can be measured using a variety of viscometers, with capillary viscometers and rotational viscometers being common choices.

-

Apparatus: A capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) or a rotational viscometer.[6][7]

-

Procedure (Capillary Viscometer):

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the solution.

-

Pipette a known volume of the TPAOH solution into the viscometer.

-

Place the viscometer in a constant temperature bath and allow it to equilibrate.

-

Using a pipette bulb or a vacuum, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the vacuum and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the solution.

-

Electrical Conductivity Measurement

The electrical conductivity of aqueous TPAOH solutions is measured using a conductivity meter equipped with a conductivity cell.

-

Apparatus: A benchtop or portable conductivity meter with a two- or four-electrode conductivity cell.

-

Procedure:

-

Calibrate the conductivity meter using standard solutions of known conductivity (e.g., potassium chloride solutions).

-

Rinse the conductivity cell with deionized water and then with the TPAOH solution to be measured.

-

Immerse the conductivity cell into the sample solution, ensuring the electrodes are fully submerged and there are no air bubbles trapped within the cell.

-

Allow the reading to stabilize and record the conductivity value.

-

The measurement should be performed at a constant and known temperature, or a temperature-compensated conductivity meter should be used.

-

Refractive Index Measurement

The refractive index of aqueous TPAOH solutions is typically measured using a refractometer, such as an Abbe refractometer.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

-

Apply a few drops of the TPAOH solution onto the prism of the refractometer.

-

Close the prism and allow the sample to spread evenly.

-

If using an Abbe refractometer, look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale. Digital refractometers will provide a direct numerical readout.

-

Clean the prism thoroughly with a soft tissue and an appropriate solvent after each measurement.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of aqueous TPAOH solutions.

References

- 1. web.colby.edu [web.colby.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrapropylammonium hydroxide 1.0M water 4499-86-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Methanol-Assisted CO2 Fixation by Hydroxyl-Containing Amidine Leading to Polymeric Ionic Liquid and Cross-Linked Network Formation [mdpi.com]

- 7. measurlabs.com [measurlabs.com]

Chemical Compatibility of Tetrapropylammonium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of Tetrapropylammonium hydroxide (B78521) (TPAH) with a wide range of common laboratory reagents and materials. Understanding these interactions is crucial for ensuring safe handling, preventing hazardous reactions, and maintaining the integrity of experimental results. TPAH is a strong organic base, typically utilized as an aqueous solution, and its reactivity is a key consideration in its application.[1][2]

Compatibility with Common Lab Reagents

The following sections detail the compatibility of Tetrapropylammonium hydroxide with various classes of laboratory reagents. The information is a synthesis of data from safety data sheets, chemical supplier information, and comparative analysis with chemically similar compounds.

Acids

As a strong base, this compound will undergo a vigorous and exothermic neutralization reaction with all acids. Contact between TPAH and strong acids should be avoided as it can lead to a rapid increase in temperature and pressure, potentially causing boiling and splashing.

Table 1: Compatibility of this compound with Common Acids

| Reagent Class | Specific Examples | Compatibility Rating | Observations and Remarks |

| Strong Mineral Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃) | Not Recommended | Vigorous, exothermic neutralization reaction. |

| Weak Mineral Acids | Phosphoric acid (H₃PO₄), Boric acid (H₃BO₃) | Not Recommended | Exothermic neutralization reaction. |

| Organic Acids | Acetic acid (CH₃COOH), Formic acid (HCOOH), Trifluoroacetic acid (CF₃COOH) | Not Recommended | Exothermic neutralization reaction. |

Bases

This compound is a strong base and is generally stable in the presence of other bases. It is miscible with other common inorganic bases in aqueous solutions.

Table 2: Compatibility of this compound with Common Bases

| Reagent Class | Specific Examples | Compatibility Rating | Observations and Remarks |

| Strong Inorganic Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Good | Generally miscible in aqueous solutions. |

| Weak Inorganic Bases | Ammonium hydroxide (NH₄OH) | Good | Generally miscible in aqueous solutions. |

Organic Solvents

This compound exhibits good solubility in polar protic and aprotic solvents.[1] However, its compatibility with non-polar solvents is limited.

Table 3: Compatibility of this compound with Common Organic Solvents

| Reagent Class | Specific Examples | Compatibility Rating | Observations and Remarks |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Good | Soluble. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Good | Soluble. |

| Non-Polar Solvents | Toluene, Hexane, Diethyl ether | Poor | Limited solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Fair | Limited solubility and potential for reaction over time. |

Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[3][4][5][6] Reactions can be violent and may lead to the generation of heat and potentially flammable or explosive mixtures.

Table 4: Compatibility of this compound with Common Oxidizing Agents

| Reagent Class | Specific Examples | Compatibility Rating | Observations and Remarks |

| Peroxides | Hydrogen peroxide (H₂O₂) | Not Recommended | Can lead to decomposition and gas evolution. |

| Permanganates | Potassium permanganate (B83412) (KMnO₄) | Not Recommended | Strong, potentially violent reaction. |

| Hypochlorites | Sodium hypochlorite (B82951) (NaOCl) | Not Recommended | Strong, potentially violent reaction. |

| Nitrates | Ammonium nitrate (B79036) (NH₄NO₃) | Not Recommended | Risk of hazardous reaction, especially with heating. |

Reducing Agents

The compatibility of this compound with reducing agents is highly dependent on the nature of the reducing agent and the solvent. TPAH is typically supplied as an aqueous solution, which is incompatible with water-reactive reducing agents.

Table 5: Compatibility of this compound with Common Reducing Agents

| Reagent Class | Specific Examples | Compatibility Rating | Observations and Remarks |

| Metal Hydrides | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Not Recommended | LiAlH₄ reacts violently with water. NaBH₄ reacts more slowly with water but is still incompatible with aqueous TPAH solutions. |

| Other Reducing Agents | Dithiothreitol (DTT), β-Mercaptoethanol | Fair | Compatibility depends on the specific application and conditions. May undergo slow reaction. |

Material Compatibility

The selection of appropriate storage and handling materials is critical when working with this compound to prevent corrosion and contamination.

Metals

This compound is corrosive to certain metals.

Table 6: Compatibility of this compound with Common Metals

| Material | Compatibility Rating | Observations and Remarks |

| Stainless Steel 304/316 | Good | Generally good resistance, especially at room temperature. |

| Aluminum | Not Recommended | Corrosive reaction, generation of flammable hydrogen gas.[5] |

| Copper, Brass, Bronze | Not Recommended | Corrosive.[5] |

| Carbon Steel | Fair | Some corrosion may occur over time. |

| Nickel Alloys | Good | Generally good resistance. |

Plastics and Elastomers

Many common laboratory plastics and elastomers offer good resistance to this compound.